molecular formula C19H17N3O2S B5761886 N'-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide

N'-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide

Cat. No.: B5761886
M. Wt: 351.4 g/mol
InChI Key: PVDXYVIOQRLJOO-UHFFFAOYSA-N
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Description

N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonyl group attached to a methylphenyl ring, a pyridinyl group, and a benzenecarboximidamide moiety, making it a unique molecule with significant potential in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methylbenzenesulfonyl chloride with pyridine-2-amine to form an intermediate sulfonamide. This intermediate is then reacted with benzenecarboximidamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often utilized to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, thiols, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyridinyl and benzenecarboximidamide moieties may also contribute to its biological effects by binding to specific receptors and modulating cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2-methylphenyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]benzenecarboximidamide
  • 2-(6-{[(3-chloro-2-methylphenyl)sulfonyl]amino}pyridin-2-yl)-N,N-diethylacetamide
  • 2-(4-methylsulfonylphenyl)indole derivatives

Uniqueness

N’-[(2-methylphenyl)sulfonyl]-N-(pyridin-2-yl)benzenecarboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(2-methylphenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-15-9-5-6-12-17(15)25(23,24)22-19(16-10-3-2-4-11-16)21-18-13-7-8-14-20-18/h2-14H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDXYVIOQRLJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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